Zink

Übersicht

Beschreibung

Zinc is a chemical element with the symbol Zn and atomic number 30. It is a slightly brittle metal at room temperature and has a shiny-greyish appearance when oxidation is removed . Zinc is essential to life and is one of the most widely used metals. It is a low-melting metal of Group 12 of the periodic table .

Synthetic Routes and Reaction Conditions:

Powder Metallurgy: Zinc powders with different particle sizes are processed by methods such as cold pressing, cold pressing followed by sintering, and hot pressing.

Industrial Production Methods:

Roasting and Leaching: Metallic zinc is produced by roasting the sulfide ores and then either leaching the oxidized product in sulfuric acid or smelting it in a blast furnace.

Types of Reactions:

Oxidation: Zinc reacts with oxygen in moist air to form zinc (II) oxide.

Reduction: Zinc oxide can be reduced by carbon at high temperatures to produce metallic zinc.

Substitution: Zinc reacts with halogens like bromine and iodine to form zinc bromide and zinc iodide.

Common Reagents and Conditions:

Major Products:

Zinc Oxide (ZnO): Formed from the reaction of zinc with oxygen.

Zinc Sulfide (ZnS): Formed from the reaction of zinc with sulfur.

Wissenschaftliche Forschungsanwendungen

Zink spielt eine entscheidende Rolle in verschiedenen wissenschaftlichen Forschungsanwendungen:

Chemie: this compound wird zum Verzinken von Eisen und Stahl verwendet, um es vor Korrosion zu schützen.

5. Wirkmechanismus

This compound hat drei primäre biologische Funktionen: katalytisch, strukturell und regulatorisch . Es wirkt als Kofaktor für über 70 verschiedene Enzyme, darunter solche, die an der Proteinsynthese und Zellteilung beteiligt sind . Zinkionen steuern die interzelluläre Kommunikation und intrazelluläre Ereignisse, die normale physiologische Prozesse aufrechterhalten .

Ähnliche Verbindungen:

Cadmium (Cd): Cadmium ist wie this compound ein Element der Gruppe 12 und weist ähnliche chemische Eigenschaften auf.

Quecksilber (Hg): Ein weiteres Element der Gruppe 12, Quecksilber, ist einzigartig, weil es bei Raumtemperatur flüssig ist.

Einzigartigkeit von this compound:

Reaktivität: this compound ist ein starkes Reduktionsmittel und bildet eine schützende Oxidschicht, die es sehr korrosionsbeständig macht.

Biologische Bedeutung: Im Gegensatz zu Cadmium und Quecksilber ist this compound essentiell für die menschliche Gesundheit und an zahlreichen biologischen Prozessen beteiligt.

Die einzigartige Kombination aus chemischer Reaktivität, biologischer Bedeutung und industriellen Anwendungen macht this compound zu einem wichtigen Element sowohl in der wissenschaftlichen Forschung als auch in praktischen Anwendungen.

Wirkmechanismus

Target of Action

Zinc (Zn) is an essential trace element that plays a significant role in numerous biological functions. It is involved in the regulation of intercellular communication and intracellular events that maintain normal physiological processes . Zinc’s primary targets include enzymes , transcription factors , and proteins involved in cell signaling pathways . It is also known to interact with zinc transporters such as ZIP4 and ZnT5B .

Mode of Action

Zinc has three primary biological roles: catalytic , structural , and regulatory . As a catalytic agent, zinc is required for the activity of hundreds of enzymes. Structurally, it plays a crucial role in protein synthesis and cell division . In its regulatory capacity, zinc controls intercellular communication and intracellular events, including gene expression, DNA metabolism, chromatin structure, cell proliferation, maturation, death, immune responses, and antioxidant defenses .

Biochemical Pathways

Zinc is involved in several key biochemical pathways. It plays a significant role in protein synthesis , nucleic acid metabolism , including DNA synthesis, gene transcription , and cell proliferation and differentiation . Zinc is also known to modulate the bioavailability of several ligands and the binding affinity of their corresponding receptors, thereby influencing the initiation of intracellular signaling pathways .

Pharmacokinetics

Zinc cannot be stored in significant amounts, so regular dietary intake is essential . Zinc is absorbed in the organs in an ionic form rather than in a particulate form . The nanoparticles are mainly excreted via the feces, and smaller particles are cleared more rapidly than the larger ones .

Result of Action

Zinc plays a vital role in maintaining human health. It is involved in many aspects of cellular metabolism, enhancing immune function, protein and DNA synthesis, wound healing, and cell signaling and division . It is also associated with oxidation stress, inflammation, and lipid and glucose status .

Action Environment

Zinc is intimately tied to the natural world. It is one of the essential building blocks of what we call ‘The Environment’. Zinc has a role in the beauty of Mother Nature and fundamentally contributes to the biodiversity we see around us today . While essential, there is a balance that must be struck between too little and too much zinc. Both conditions can shift The Environment out of its comfort zone .

Biochemische Analyse

Biochemical Properties

Zinc performs its biochemical functions as a divalent cation primarily when bound to enzymes and other proteins . It serves as a key component in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes .

Cellular Effects

Zinc ions (Zn2+), serve as a key component in many signal transduction processes and act as an essential cofactor for many proteins and enzymes . Zinc deficiency or excessive Zinc absorption disrupts Zinc homeostasis and affects growth, morphogenesis, and immune response, as well as neurosensory and endocrine functions .

Molecular Mechanism

Zinc transporters take up/release zinc ions (Zn2+) across biological membranes and maintain intracellular and intra-organellar Zn2+ homeostasis . This process requires a series of conformational changes in the transporters .

Temporal Effects in Laboratory Settings

It is known that Zinc levels must be adjusted properly to maintain the cellular processes and biological responses necessary for life .

Dosage Effects in Animal Models

While the toxicity of Zinc is quite low, and it is generally non-harmful, a deficiency or excess of Zinc can cause severe symptoms . Symptoms of Zinc deficiency are improved by Zinc supplementation , confirming that Zinc is an essential trace mineral and that Zinc homeostasis is a crucial physiological process .

Metabolic Pathways

Zinc is required for the normal function of numerous enzymes, transcriptional factors, and other proteins . These proteins can potentially interact with Zinc through specific regions such as Zinc-finger domains, LIM domains, and RING finger domains .

Transport and Distribution

Zinc transporters regulate Zinc levels by controlling Zinc influx and efflux between extracellular and intracellular compartments, thus, modulating the Zinc concentration and distribution .

Subcellular Localization

It is known that Zinc is an essential trace mineral that is required for the normal function of numerous enzymes, transcriptional factors, and other proteins .

Vergleich Mit ähnlichen Verbindungen

Cadmium (Cd): Like zinc, cadmium is a Group 12 element and shares similar chemical properties.

Mercury (Hg): Another Group 12 element, mercury is unique for being liquid at room temperature.

Uniqueness of Zinc:

Reactivity: Zinc is a strong reducing agent and forms a protective oxide layer, making it highly resistant to corrosion.

Biological Importance: Unlike cadmium and mercury, zinc is essential for human health and is involved in numerous biological processes.

Zinc’s unique combination of chemical reactivity, biological importance, and industrial applications makes it a vital element in both scientific research and practical applications.

Eigenschaften

IUPAC Name |

zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHKCACWOHOZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn | |

| Record name | ZINC DUST | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7035012, DTXSID101316732, DTXSID201316735 | |

| Record name | Zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc, ion (Zn1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc, ion (Zn1+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

65.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc ashes appears as a grayish colored powder. May produce toxic zinc oxide fumes when heated to very high temperatures or when burned. Insoluble in water. Used in paints, bleaches and to make other chemicals., Zinc dust appears as a grayish powder. Insoluble in water. May produce toxic zinc oxide fumes when heated to very high temperatures or when burned. Used in paints, bleaches and to make other chemicals., Dry Powder; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Gray powder; [CAMEO], GREY-TO-BLUE POWDER. | |

| Record name | ZINC ASHES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC DUST | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1920 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINC POWDER (pyrophoric) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

907 °C | |

| Record name | Zinc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01593 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZINC, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC POWDER (pyrophoric) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in acids and alkalies; insoluble in water, Solubility in water: reaction | |

| Record name | ZINC, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC POWDER (pyrophoric) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

7.133 g/cu cm at 25 °C; 6.830 g/cu cm at 419.5 °C (solid); 6.620 g/cu cm at 419.5 °C (liquid); 6.250 g/cu cm at 800 °C, 7.1 g/cm³ | |

| Record name | ZINC, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC POWDER (pyrophoric) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.47X10-6 Pa (1.10X10-8 mm Hg) at 400 K (127 °C); 0.653 Pa (4.9X10-3 mm Hg) at 600 K (327 °C) | |

| Record name | ZINC, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

**Zinc has three primary biological roles**: _catalytic_, _structural_, and _regulatory_. The catalytic and structural role of zinc is well established, and there are various noteworthy reviews on these functions. For example, zinc is a structural constituent in numerous proteins, inclusive of growth factors, cytokines, receptors, enzymes, and transcription factors for different cellular signaling pathways. It is implicated in numerous cellular processes as a cofactor for approximately 3000 human proteins including enzymes, nuclear factors, and hormones. Zinc promotes resistance to epithelial apoptosis through cell protection (cytoprotection) against reactive oxygen species and bacterial toxins, likely through the antioxidant activity of the cysteine-rich metallothioneins. In HL-60 cells (promyelocytic leukemia cell line), zinc enhances the up-regulation of A20 mRNA, which, via TRAF pathway, decreases NF-kappaB activation, leading to decreased gene expression and generation of tumor necrosis factor-alpha (TNF-alpha), IL-1beta, and IL-8. There are several mechanisms of action of zinc on acute diarrhea. Various mechanisms are specific to the gastrointestinal system: zinc restores mucosal barrier integrity and enterocyte brush-border enzyme activity, it promotes the production of antibodies and circulating lymphocytes against intestinal pathogens, and has a direct effect on ion channels, acting as a potassium channel blocker of adenosine 3-5-cyclic monophosphate-mediated chlorine secretion. Cochrane researchers examined the evidence available up to 30 September 2016. Zinc deficiency in humans decreases the activity of serum _thymulin_ (a hormone of the thymus), which is necessary for the maturation of T-helper cells. T-helper 1 (Th(1)) cytokines are decreased but T-helper 2 (Th(2)) cytokines are not affected by zinc deficiency in humans. The change of _Th(1)_ to _Th(2)_ function leads to cell-mediated immune dysfunction. Because IL-2 production (Th(1) cytokine) is decreased, this causes decreased activity of natural-killer-cell (NK cell) and T cytolytic cells, normally involved in killing viruses, bacteria, and malignant cells. In humans, zinc deficiency may lead to the generation of new CD4+ T cells, produced in the thymus. In cell culture studies (HUT-78, a Th(0) human malignant lymphoblastoid cell line), as a result of zinc deficiency, nuclear factor-kappaB (NF-kappaB) activation, phosphorylation of IkappaB, and binding of NF-kappaB to DNA are decreased and this results in decreased Th(1) cytokine production. In another study, zinc supplementation in human subjects suppressed the gene expression and production of pro-inflammatory cytokines and decreased oxidative stress markers. In HL-60 cells (a human pro-myelocytic leukemia cell line), zinc deficiency increased the levels of TNF-alpha, IL-1beta, and IL-8 cytokines and mRNA. In such cells, zinc was found to induce A20, a zinc finger protein that inhibited NF-kappaB activation by the tumor necrosis factor receptor-associated factor pathway. This process decreased gene expression of pro-inflammatory cytokines and oxidative stress markers. The exact mechanism of zinc in acne treatment is poorly understood. However, zinc is considered to act directly on microbial inflammatory equilibrium and facilitate antibiotic absorption when used in combination with other agents. Topical zinc alone as well as in combination with other agents may be efficacious because of its anti-inflammatory activity and ability to reduce P. acnes bacteria by the inhibition of P. acnes lipases and free fatty acid levels. | |

| Record name | Zinc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01593 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

The effect of small amt of common impurities is to incr corrosion resistance to solutions, but not in the atmosphere ... Brittleness /of ordinary zinc/ is thought to be assoc with impurities such as tin., Lead contaminates special high grade zinc at 0.003%; high grade zinc at 0.07%; intermediate grade at 0.2%; brass special at 0.6%; prime western at 1.6%, Iron contaminates special high grade zinc at 0.003%; high grade at 0.02%; intermediate at 0.03%; brass special at 0.03%; prime western at 0.08%, Cadmium contaminates special high grade zinc at 0.003%; high grade at 0.03%; intermediate grade at 0.4%; brass special at 0.5%, For more Impurities (Complete) data for ZINC, ELEMENTAL (6 total), please visit the HSDB record page. | |

| Record name | ZINC, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Bluish-white, lustrous metal; distorted hexagonal close-packed structure; when heated to 100-150 °C becomes malleable, at 210 °C becomes brittle and pulverizable, Brittle at ordinary temperatures | |

CAS No. |

7440-66-6, 14018-82-7, 15176-26-8, 19229-95-9 | |

| Record name | ZINC ASHES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC DUST | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc hydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14018-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc, elemental | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc, ion (Zn1+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc, ion (Zn 1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019229959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01593 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc, ion (Zn1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc, ion (Zn1+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J41CSQ7QDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC POWDER (pyrophoric) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

787 °F, 419.53 °C, 419 °C | |

| Record name | Zinc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01593 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1920 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINC, ELEMENTAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC POWDER (pyrophoric) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1205 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

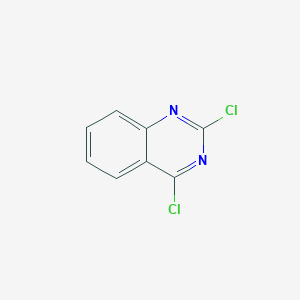

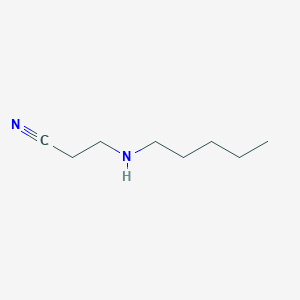

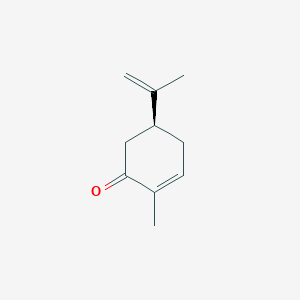

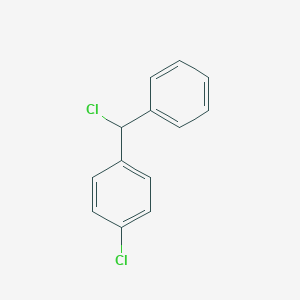

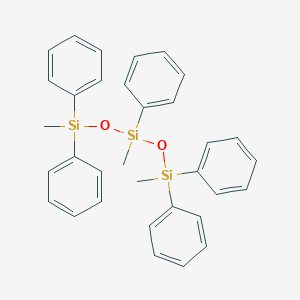

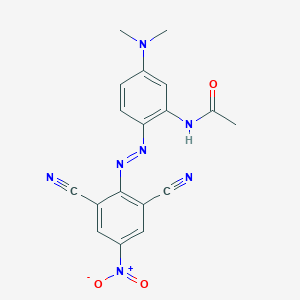

Synthesis routes and methods I

Procedure details

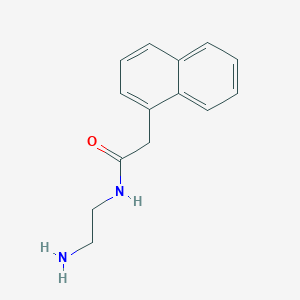

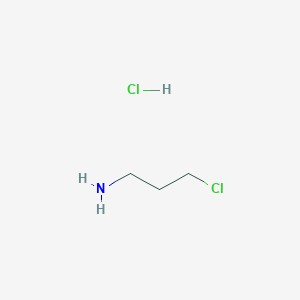

Synthesis routes and methods II

Procedure details

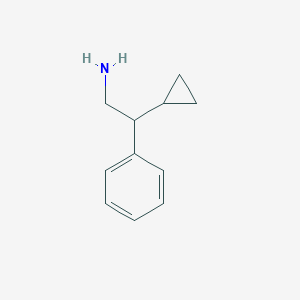

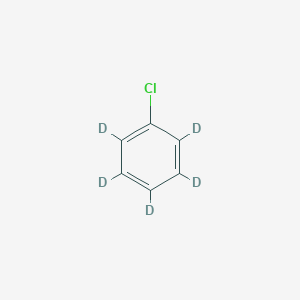

Synthesis routes and methods III

Procedure details

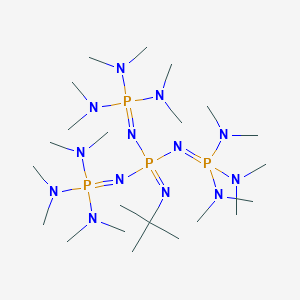

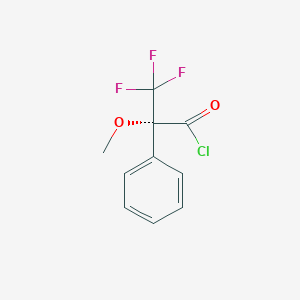

Synthesis routes and methods IV

Procedure details

Q1: How does zinc deficiency affect pregnant and lactating women?

A1: Pregnant and lactating women have increased zinc requirements compared to non-pregnant, non-lactating women [, ]. Without sufficient zinc intake and efficient utilization, they risk zinc depletion, which can negatively impact both maternal and infant health [].

Q2: What homeostatic adjustments occur in the body to maintain zinc balance during lactation?

A2: Studies show that lactating women may experience increased fractional zinc absorption and decreased endogenous fecal zinc losses, even when consuming marginal-zinc diets [, ]. This adaptation helps them achieve zinc balance and maintain adequate zinc levels in breast milk [, ].

Q3: Can iron supplementation affect zinc absorption in infants?

A3: Research suggests that iron supplements, often recommended for infants, do not appear to inhibit the absorption of zinc or copper in healthy, breastfed infants aged 6-9 months [].

Q4: Does dietary zinc intake affect diabetic individuals differently?

A4: Studies in streptozotocin-diabetic rats revealed that they absorb more zinc from diets containing higher zinc levels (20 ppm) than from diets with lower levels (10 ppm) []. Additionally, diabetic rats seem to excrete less endogenous zinc through the intestines, potentially as a compensatory mechanism for increased urinary zinc loss [].

Q5: How does zinc influence bone health?

A5: The zinc receptor GPR39 plays a critical role in maintaining healthy bone matrix deposition by osteoblasts []. GPR39-deficient mice exhibit weaker bones with altered composition, including a higher mineral-to-matrix ratio []. These mice also show abnormal collagen and mineral content in their bones, highlighting the importance of zinc sensing by GPR39 for normal bone development and integrity [].

Q6: Can high zinc levels impact copper absorption?

A6: High dietary zinc can affect copper status in animals []. Studies using Caco-2 cells, an intestinal cell model, demonstrated that prolonged exposure to high zinc concentrations (50-200 μmol/L) in culture media can reduce copper transport across the cell monolayer []. This effect may be linked to increased metallothionein levels within the cells, which can bind copper and potentially reduce its availability [].

Q7: How does zinc interact with the GATA family of transcription factors in the kidneys?

A7: Research indicates that both moderate zinc deficiency and diet restriction can decrease the expression of several GATA family genes, particularly GATA2, GATA3, Gatad1, Gatad2a, and Gatad2b, in the medulla of rat kidneys []. This finding suggests that zinc status can influence the regulation of gene expression in the kidneys, potentially impacting renal function.

Q8: What is the role of zinc in wound healing?

A8: Zinc plays a crucial role in wound healing by supporting cell proliferation and protein synthesis, particularly collagen formation []. Zinc deficiency can impair these processes, leading to delayed wound healing [].

Q9: Does zinc play a role in neuronal function?

A9: Zinc can interact with neuronal calcium sensor (NCS) proteins, a family of proteins crucial for regulating calcium signaling in neurons []. This interaction may contribute to the fine-tuning of neuronal responses to calcium signals, potentially influencing a range of neuronal functions.

Q10: What is the role of zincating in improving coating adhesion on aluminum alloys?

A10: Zincating, a surface treatment, enhances the adhesion of coatings, such as nickel, to aluminum alloys like AA7075 []. This process involves depositing zinc particles onto the aluminum surface, creating a more favorable interface for coating adhesion []. Increasing the duration of the zincating process can lead to a more homogeneous distribution of zinc particles and further improve coating adhesion [].

Q11: How do zinc oxide nanoparticles (ZnO-NPs) affect the antioxidant status of chickens?

A11: Supplementing chicken diets with ZnO-NPs at a dose of 80 mg/kg has been shown to enhance antioxidant status []. This effect is likely due to the increased activity of antioxidant enzymes like catalase and superoxide dismutase, as well as an increase in total antioxidant capacity, observed in chickens fed with ZnO-NPs [].

Q12: What is the role of zinc in zinc-mercuric oxide batteries, particularly in the context of implantable cardiac pacemakers?

A13: Sealed zinc-mercuric oxide cells have played a significant role in the development of implantable cardiac pacemakers []. These cells offer several advantages, including high energy density, long storage life, and a relatively constant discharge voltage, making them suitable for this critical application [].

Q13: Can zinc be efficiently recycled from industrial waste?

A14: Vacuum distillation has proven to be an efficient method for recycling zinc from galvanizing plant waste []. This process offers several benefits, including high zinc recovery rates (≥ 90%), high purity of the recovered zinc (> 99.5%), and a significant reduction in air pollution compared to traditional recycling methods [].

Q14: How does zinc affect the properties of aluminum alloys?

A15: The addition of zinc to aluminum, specifically in the context of ternary aluminum-zinc-magnesium alloys, significantly enhances the age-hardening capacity of the material []. This enhancement is attributed to the interaction between zinc and magnesium atoms, leading to the formation of strengthening precipitates within the alloy matrix [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.